3,4-Dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H10O. It is a derivative of naphthalene, characterized by the presence of an aldehyde group at the second position and a partially hydrogenated naphthalene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a naphthalene derivative is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position . Another method includes the Suzuki coupling reaction, where 1-bromo-3,4-dihydronaphthalene-2-carbaldehyde is coupled with aromatic boronic acids to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3,4-Dihydronaphthalene-2-carboxylic acid.
Reduction: 3,4-Dihydronaphthalene-2-methanol.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
3,4-Dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polyaromatic compounds and other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphthalene-2-carbaldehyde involves its reactivity towards various chemical reagents. The aldehyde group is highly reactive, allowing the compound to participate in nucleophilic addition and condensation reactions. The naphthalene ring can undergo electrophilic substitution, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3,4-Dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds such as:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with a chlorine substituent, affecting its reactivity and applications.
3-Hydroxynaphthalene-2-carboxaldehyde: Contains a hydroxyl group instead of a hydrogen, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
3,4-dihydronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNAQOTHPHFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500518 |
Source
|
Record name | 3,4-Dihydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70610-48-9 |
Source
|
Record name | 3,4-Dihydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.